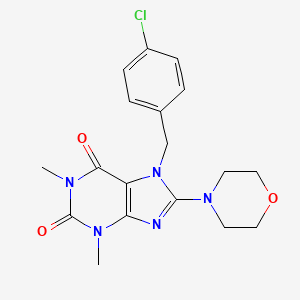

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Descripción

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like core structure. Key substitutions include:

- N1- and N3-positions: Methyl groups, contributing to metabolic stability.

- C8-position: A morpholin-4-yl group, which modulates solubility and electronic properties.

The compound has garnered attention for its high selectivity and potency in targeting TRPC5 channels, with reported IC50 values in the nanomolar range . Its structural flexibility allows for diverse pharmacological applications, including neuroprotection and mood regulation .

Propiedades

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJOXZNDECLJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 1,3-dimethyluric acid, and morpholine.

Step 1 - Alkylation: The 1,3-dimethyluric acid is alkylated with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form the intermediate 7-(4-chlorobenzyl)-1,3-dimethyluric acid.

Step 2 - Cyclization: The intermediate undergoes cyclization with morpholine under reflux conditions in a solvent like ethanol to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound categorized as a purine derivative. Its unique structural features, including a chlorobenzyl group and a morpholine ring, contribute to its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antibacterial Activity : Studies have shown that it possesses significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. Minimum inhibitory concentration (MIC) values range from 4.69 to 22.9 µM depending on the bacterial strain.

Biological Studies

Research indicates that this compound can interact with specific biological macromolecules:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to potential applications in treating metabolic disorders or infections.

Drug Development

Given its unique structure and biological activity, this compound serves as a valuable building block in the development of new pharmaceuticals:

- Structural Modifications : The compound's structure allows for modifications that can enhance its efficacy or reduce toxicity, making it a candidate for further drug development studies.

Case Studies

Several studies have documented the applications of this compound in various fields:

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated the compound's effectiveness against resistant bacterial strains. The research highlighted its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Enzyme Interaction

Another research project focused on the compound's interaction with specific enzymes involved in nucleotide metabolism. The findings suggested that it could serve as a lead compound for developing inhibitors targeting these enzymes.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with specific molecular targets:

Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity. For example, it can inhibit phosphodiesterases by mimicking the natural substrate and blocking the catalytic process.

Signal Transduction Pathways: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparación Con Compuestos Similares

Substitution at the C8 Position

The C8 substituent critically influences activity and selectivity. Key analogs include:

Key Observations :

Substitution at the N7 Position

The N7 benzyl group is a common feature in purine-2,6-dione derivatives, but halogenation modulates activity:

Key Observations :

Modifications at N1 and N3 Positions

Methylation at N1 and N3 is conserved in many analogs to prevent deactivation via demethylation:

Key Observations :

Physicochemical and Pharmacokinetic Data

<sup>a</sup> Calculated using ChemAxon software.

Key Observations :

- Higher melting points correlate with crystalline stability (e.g., HC608 at 200–201°C) .

Actividad Biológica

The compound 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a purine base structure modified with a chlorobenzyl group and a morpholine moiety. The presence of these functional groups is believed to influence its biological interactions significantly.

Synthesis

The synthesis typically involves the alkylation of a purine derivative with 4-chlorobenzyl chloride followed by nucleophilic substitution to introduce the morpholine ring. The reaction conditions often require polar aprotic solvents and bases to facilitate the nucleophilic attack .

Antimicrobial Activity

Research indicates that derivatives similar to 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione exhibit significant antimicrobial properties. For instance, compounds with morpholine groups have shown moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Studies have demonstrated that purine derivatives can inhibit cancer cell proliferation. In vitro assays indicate that this compound may possess cytotoxic effects against human tumor cell lines, although specific IC50 values remain to be established .

The mechanism of action involves binding to specific enzymes or receptors within biological systems. This binding can alter the activity of these targets, leading to various biological effects such as inhibition of cell growth or microbial activity . The interaction with G-protein coupled receptors (GPCRs) has also been suggested as a potential pathway for its biological effects .

Case Studies

- Antibacterial Studies : A study evaluating various purine derivatives found that compounds similar to 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Research : In another study focusing on the anticancer potential of purine derivatives, compounds were tested against multiple cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells through caspase activation .

Comparative Analysis

The following table summarizes the biological activities of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione in comparison with similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione | Moderate against E. coli | Cytotoxic in vitro | Enzyme/receptor binding |

| 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylpurine | High against S. aureus | Moderate | GPCR interaction |

| 7-(2-Methyl-benzyl)-1,3-dimethyl-8-morpholin-4-ylpurine | Low | High in specific lines | Apoptosis induction |

Q & A

Basic: What synthetic strategies are recommended for constructing the purine-dione core with morpholine and 4-chlorobenzyl substituents?

Answer:

The purine-dione scaffold can be synthesized via sequential nucleophilic substitutions and cyclocondensation reactions. Key steps include:

- Substitution at the 8-position : Morpholine is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KCO/DMF) .

- 7-Position functionalization : The 4-chlorobenzyl group is typically added using alkylation or Mitsunobu reactions. For example, a benzyl bromide derivative may react with the purine intermediate in the presence of a base like NaH .

- Optimization : Screening reaction conditions (solvent, catalyst, temperature) using informer libraries (e.g., aryl halide libraries) helps identify optimal yields and purity .

Advanced: How can researchers address variable yields during morpholine substitution at the 8-position?

Answer:

Variable yields often stem from steric hindrance or competing side reactions. Methodological solutions include:

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc) with Xantphos) to enhance coupling efficiency .

- Temperature control : Lower reaction temperatures (e.g., 80°C) reduce decomposition of sensitive intermediates.

- Byproduct analysis : Employ LC-MS or H-NMR to identify impurities (e.g., unreacted starting material or over-alkylated products) and adjust stoichiometry .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Answer:

- Single-crystal X-ray diffraction : Resolves 3D conformation and validates regiochemistry (e.g., morpholine orientation) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] ion) with <2 ppm error .

- 2D NMR (COSY, HSQC) : Assigns proton and carbon signals, particularly distinguishing between N-methyl and benzyl protons .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

- Substituent variation : Systematically modify the 4-chlorobenzyl group (e.g., replace with 2-fluorobenzyl or naphthylmethyl) and morpholine (e.g., piperidine or thiomorpholine) to assess steric/electronic effects .

- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

- Computational modeling : Use docking studies to predict binding interactions with target proteins (e.g., adenosine receptors) .

Basic: How can regioisomeric impurities be identified and resolved during synthesis?

Answer:

- HPLC-MS : Separates regioisomers using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .

- NOESY NMR : Detects spatial proximity between substituents (e.g., morpholine and benzyl groups) to confirm regiochemistry .

- Crystallization : Recrystallization in ethanol/water mixtures isolates the desired isomer .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .

- Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Advanced: What computational methods predict the compound’s binding mode to adenosine receptors?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of A receptors (PDB: 4EIY) to model interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .

- Free energy calculations : Apply MM-PBSA to estimate binding affinity changes for analogs .

Basic: How to address poor solubility during purification?

Answer:

- Solvent screening : Use DMSO/THF mixtures for dissolution, followed by dropwise addition to anti-solvents (e.g., hexane) .

- Ion-pair chromatography : Employ TFA or ammonium acetate buffers in reverse-phase HPLC .

Advanced: What strategies improve metabolic stability of the morpholine substituent?

Answer:

- Isotere replacement : Substitute morpholine with aza-crown ethers or rigidified piperazines to reduce oxidative metabolism .

- Deuterium labeling : Replace hydrogen atoms at metabolically labile positions with deuterium .

- In vitro assays : Test stability in human liver microsomes (HLM) with NADPH cofactors to identify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.